Nandrolone octanoate
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Overview
Description
Nandrolone octanoate, also known as nandrolone caprinate, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is an ester of nandrolone, which is used to enhance the anabolic properties while minimizing the androgenic effects. This compound is primarily used in the treatment of anemia, osteoporosis, and certain types of breast cancer. It is also known for its performance-enhancing effects and is sometimes used illicitly by athletes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nandrolone octanoate is synthesized through the esterification of nandrolone with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process begins with the preparation of nandrolone, which is derived from alkyl ethers of estradiol. The nandrolone is then reacted with octanoic acid in the presence of the catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Nandrolone octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nandrolone oxo-metabolites.
Reduction: The compound can undergo reduction reactions to form dihydronandrolone derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Nandrolone oxo-metabolites.
Reduction: Dihydronandrolone derivatives.
Substitution: Various substituted nandrolone esters.
Scientific Research Applications
Nandrolone octanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular metabolism and gene expression.
Medicine: Investigated for its therapeutic potential in treating anemia, osteoporosis, and muscle wasting conditions.
Industry: Used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Nandrolone octanoate exerts its effects by binding to androgen receptors in target tissues. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements. This binding regulates the transcription of genes involved in protein synthesis, leading to increased muscle mass and bone density. The compound also stimulates erythropoiesis, increasing red blood cell production.
Comparison with Similar Compounds
Similar Compounds
Nandrolone decanoate: Another ester of nandrolone with a longer half-life, used for similar therapeutic purposes.
Nandrolone phenylpropionate: A shorter-acting ester of nandrolone, known for its rapid onset of action.
Testosterone enanthate: A testosterone ester with both anabolic and androgenic effects.
Uniqueness
Nandrolone octanoate is unique due to its balanced anabolic-to-androgenic ratio, making it effective for therapeutic use with fewer androgenic side effects. Its intermediate half-life provides a balance between rapid onset and sustained effects, making it a versatile option for various medical and performance-enhancing applications.
Properties
CAS No. |
52230-63-4 |
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Molecular Formula |
C26H40O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] octanoate |
InChI |
InChI=1S/C26H40O3/c1-3-4-5-6-7-8-25(28)29-24-14-13-23-22-11-9-18-17-19(27)10-12-20(18)21(22)15-16-26(23,24)2/h17,20-24H,3-16H2,1-2H3/t20-,21+,22+,23-,24-,26-/m0/s1 |
InChI Key |
PDJPLTOBXAZMFJ-FNKXXKKYSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origin of Product |
United States |
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